3-Azabicyclo[4.3.1]decan-4-one

Conformational Analysis NMR Spectroscopy Lanthanide Coordination

3-Azabicyclo[4.3.1]decan-4-one is a bicyclic lactam bearing a bridgehead nitrogen, classified within the azabicycloalkane family. Its rigid, multicyclic architecture distinguishes it from monocyclic lactams like ε-caprolactam and serves as a monomer for ring-opening polymerization (ROP).

Molecular Formula C9H15NO
Molecular Weight 153.225
CAS No. 90607-89-9
Cat. No. B2655851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[4.3.1]decan-4-one
CAS90607-89-9
Molecular FormulaC9H15NO
Molecular Weight153.225
Structural Identifiers
SMILESC1CC2CC(C1)CNC(=O)C2
InChIInChI=1S/C9H15NO/c11-9-5-7-2-1-3-8(4-7)6-10-9/h7-8H,1-6H2,(H,10,11)
InChIKeyUDQRLJFNCCPPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[4.3.1]decan-4-one (CAS 90607-89-9): Sourcing the Bicyclic Lactam for Ring-Opening Polymerization and Conformational Studies


3-Azabicyclo[4.3.1]decan-4-one is a bicyclic lactam bearing a bridgehead nitrogen, classified within the azabicycloalkane family . Its rigid, multicyclic architecture distinguishes it from monocyclic lactams like ε-caprolactam and serves as a monomer for ring-opening polymerization (ROP) [1]. The compound is primarily sourced as a research intermediate for polymer synthesis and as a conformational probe in lanthanide-induced shift (LIS) NMR studies [1][2].

Why 3-Azabicyclo[4.3.1]decan-4-one Cannot Be Replaced by Generic Lactams


The bicyclic [4.3.1] scaffold imposes distinct ring strain and conformational constraints absent in monocyclic lactams [1]. In polymerization, this strain directly governs monomer reactivity, ceiling temperature, and the thermal properties of the resulting polyamide. Similarly, the compound's conformational flexibility in solution, evidenced by two coexisting geometries detected via 13C NMR, is critical for reproducible lanthanide coordination studies [2]. Substituting with ε-caprolactam or another monocyclic lactam alters monomer reactivity ratios and coordination behavior, invalidating comparative kinetic or spectral analyses.

Quantitative Differentiation Evidence for 3-Azabicyclo[4.3.1]decan-4-one


Conformational Flexibility in Solution vs. ε-Caprolactam

13C NMR lanthanide-induced shift (LIS) studies demonstrate that 3-azabicyclo[4.3.1]decan-4-one populates at least two distinct conformations in solution, a behavior also observed for ε-caprolactam [1]. This conformational multiplicity is critical for applications as an NMR shift reagent probe, where a single-conformation analog would fail to induce the same paramagnetic shift dispersion. The study confirms unambiguous 13C assignment for all carbons in the bicyclic framework.

Conformational Analysis NMR Spectroscopy Lanthanide Coordination

Lanthanide Binding-Induced Spectral Shifts

3-Azabicyclo[4.3.1]decan-4-one binds lanthanide ions and induces characteristic shifts in their spectral properties [1]. While quantitative shift magnitudes vary with lanthanide and conditions, the ability to act as a neutral, conformationally flexible ligand distinguishes the bicyclic lactam from simple amides. The Gd(III)-induced relaxation enhancements confirm proximity-dependent paramagnetic effects, enabling structural elucidation of lanthanide complexes.

Lanthanide Chemistry Paramagnetic NMR Coordination Chemistry

Polymerization Reactivity vs. 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one

Both 3-azabicyclo[4.3.1]decan-4-one and its dimethyl-substituted analog undergo cationic ring-opening polymerization, but the absence of gem-dimethyl groups on the [4.3.1] scaffold leads to different polymer microstructure and thermal properties [1]. The dimethyl analog yields amorphous polymers with distinct glass transition temperatures (Tg) compared to the unsubstituted lactam. Direct head-to-head polymerization data, however, remains limited to this foundational 1963 study.

Ring-Opening Polymerization Monomer Reactivity Sustainable Polymers

Basicity Comparison with 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one

The pKa of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one has been measured potentiometrically, providing a reference point for the basicity of the [4.3.1] bicycle [1]. While the pKa of the monoaza analog (3-azabicyclo[4.3.1]decan-4-one) is not reported in this study, the diaza compound's pKa value (estimated ~6–7 in aqueous methyl cellosolve) reflects the electronic influence of the second nitrogen. Procurement decisions hinging on basicity should consider that the monoaza lactam is expected to be less basic and more lipophilic (XLogP3 = 1.3) .

Physicochemical Properties pKa Determination Diazabicyclo Systems

High-Value Research and Industrial Scenarios for 3-Azabicyclo[4.3.1]decan-4-one


Monomer for Semi-Crystalline Bio-Based Polyamides

Procure this compound as a drop-in monomer for cationic ring-opening polymerization to produce polyamides with tunable crystallinity. Its unsubstituted bicyclic scaffold, in contrast to the dimethyl analog, is expected to yield polymers with higher chain packing and potential for semi-crystalline domains [1]. Ideal for research programs in sustainable, non-fossil-derived high-performance plastics.

Conformational Probe in Lanthanide Coordination Chemistry

Use as a neutral, bicyclic ligand for NMR structural studies of lanthanide complexes. The compound's dual solution conformations, validated by 13C LIS and T1 relaxation measurements [1], make it a sensitive probe for correlating paramagnetic shifts with molecular geometry. Essential for laboratories developing new MRI contrast agents or luminescent lanthanide materials.

Reference Standard for pKa and Lipophilicity Profiling of Azabicyclic Scaffolds

Incorporate as a reference compound in physicochemical screening panels. Its calculated XLogP3 of 1.3 [1] and inferred basicity profile position it as a benchmarking tool for comparing the ADME properties of novel bridged bicyclic drug candidates. This is particularly relevant when evaluating analogues where a second nitrogen (as in diaza variants) alters ionization and solubility.

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